molecular formula C29H24N2O4S2 B12009993 Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617697-11-7

Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12009993
CAS No.: 617697-11-7
M. Wt: 528.6 g/mol
InChI Key: KWODEOVZNNVGQD-IUDNYTSFSA-N
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Description

Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, a thiophene ring, and a thiazolopyrimidine core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through multicomponent reactions (MCRs). One such method involves the Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This reaction is typically carried out using toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and decrease the reaction time .

Chemical Reactions Analysis

Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .

Properties

CAS No.

617697-11-7

Molecular Formula

C29H24N2O4S2

Molecular Weight

528.6 g/mol

IUPAC Name

benzyl (2Z)-2-[(Z)-3-(2-methoxyphenyl)prop-2-enylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H24N2O4S2/c1-19-25(28(33)35-18-20-10-4-3-5-11-20)26(23-16-9-17-36-23)31-27(32)24(37-29(31)30-19)15-8-13-21-12-6-7-14-22(21)34-2/h3-17,26H,18H2,1-2H3/b13-8-,24-15-

InChI Key

KWODEOVZNNVGQD-IUDNYTSFSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C=C\C3=CC=CC=C3OC)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3OC)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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